C23H28N4O9S2
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Overview
Description
. This compound is a complex organic molecule that features a variety of functional groups, including amide, thiazole, and sulfonamide groups. It has a molecular weight of 568.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-8-yl]formamido}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized to maximize yield and minimize waste, often involving the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the amide group may produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its functional groups allow for interactions with various biological targets .
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific proteins or enzymes, making it a candidate for drug development .
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-{[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-8-yl]formamido}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and thiazole-containing molecules. Examples include sulfamethoxazole and thiazole orange .
Uniqueness
What sets 2-{[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-8-yl]formamido}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide apart is its unique tricyclic structure combined with multiple functional groups. This combination provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C23H28N4O9S2 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
InChI |
InChI=1S/C23H28N4O9S2/c1-22(2)33-15-16(34-22)18-20(36-23(3,4)35-18)32-17(15)19(29)25-11-14(28)26-12-5-7-13(8-6-12)38(30,31)27-21-24-9-10-37-21/h5-10,15-18,20H,11H2,1-4H3,(H,24,27)(H,25,29)(H,26,28)/t15-,16+,17?,18-,20-/m1/s1 |
InChI Key |
GECFLNOUXIAXFR-RUBXOHKTSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@H](OC([C@@H]2O1)C(=O)NCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)C |
Origin of Product |
United States |
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